1-Ethyl-2-methylpiperazine

Descripción

BenchChem offers high-quality 1-Ethyl-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

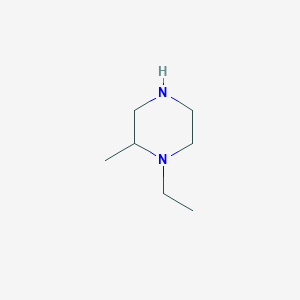

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCOBIDAJNERRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955278 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-27-6 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Piperazines in Modern Chemistry

An In-depth Technical Guide to 1-Ethyl-2-methylpiperazine: Properties, Synthesis, and Applications

The piperazine ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile chemical handles and favorable pharmacokinetic properties. As a six-membered heterocyclic diamine, its unique conformational flexibility and the differential reactivity of its two nitrogen atoms make it an invaluable building block for creating complex molecular architectures. This guide focuses on a specific, yet highly versatile derivative: 1-Ethyl-2-methylpiperazine .

The introduction of asymmetry through the methyl group at the C-2 position, combined with the ethyl group at the N-1 position, transforms the simple piperazine core into a chiral, multifunctional synthon. This substitution pattern offers researchers and drug developers a nuanced tool for modulating properties such as basicity, lipophilicity, and steric hindrance, which are critical for optimizing biological activity, selectivity, and metabolic stability. As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical overview of 1-Ethyl-2-methylpiperazine, moving beyond simple data recitation to explain the causality behind its properties and applications.

Molecular Structure and Physicochemical Properties

1-Ethyl-2-methylpiperazine (C₇H₁₆N₂) is a chiral diamine. The presence of a stereocenter at the C-2 position means it exists as two enantiomers, (R)-1-Ethyl-2-methylpiperazine and (S)-1-Ethyl-2-methylpiperazine, as well as the racemic mixture. The specific enantiomer used can be critical in pharmaceutical applications where stereochemistry dictates biological interactions.

The N-1 nitrogen is a tertiary amine, while the N-4 nitrogen is a secondary amine. This inherent difference is the cornerstone of its chemical utility. The N-4 nitrogen is significantly more basic and nucleophilic, making it the primary site for subsequent chemical modifications. The electron-donating nature of the ethyl and methyl groups slightly increases the overall basicity of the molecule compared to unsubstituted piperazine.

Data Presentation: Key Physicochemical Properties

Quantitative data for this specific molecule is sparse in peer-reviewed literature, with much of the available information coming from computational predictions and supplier databases. The following table summarizes the known and predicted properties for the chiral isomers. It is crucial for researchers to perform their own analytical characterization on any obtained samples.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | - | [1][2][3][4] |

| Molecular Weight | 128.22 g/mol | - | [1][2][3][4] |

| CAS Number | 3366-27-6 (Racemate) 1187931-30-1 ((R)-isomer) 1033717-23-5 ((S)-isomer) | - | [1][2][3][4][5] |

| Predicted pKa | 9.31 ± 0.40 | Predicted | [1][4] |

| Predicted Vapor Pressure | 2.0 ± 0.3 mmHg at 25°C | Predicted | [1][4] |

| Predicted LogP | 0.3 - 0.4 | Predicted | [3][5] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | Computed | [1][3][4] |

| Hydrogen Bond Acceptor Count | 2 (from the two N atoms) | Computed | [1][3][4] |

| Topological Polar Surface Area | 15.3 Ų | Computed | [1][4] |

Synthesis and Manufacturing Insights

Commercially, 1-Ethyl-2-methylpiperazine is available as a specialty chemical. However, for laboratory-scale synthesis or process development, a common and logical approach is the selective N-alkylation of 2-methylpiperazine. The key challenge in this synthesis is achieving mono-alkylation at the more sterically accessible N-1 position without significant formation of the 1,4-disubstituted byproduct.

Two primary strategies are field-proven for this type of transformation:

-

Direct Alkylation: This involves reacting 2-methylpiperazine with an ethylating agent like ethyl iodide or ethyl bromide. The stoichiometry is critical; using a slight excess of the piperazine starting material can favor mono-alkylation. The choice of base and solvent is also important to modulate reactivity and minimize side reactions.

-

Reductive Amination: A more controlled and often higher-yielding method involves the reaction of 2-methylpiperazine with acetaldehyde in the presence of a reducing agent.[1][7] The reaction proceeds via an intermediate hemiaminal and iminium ion, which is then reduced in situ. This method is highly favored in modern organic synthesis for its efficiency and selectivity.

Diagram: Proposed Synthesis Workflow via Reductive Amination

Caption: Reductive amination workflow for 1-Ethyl-2-methylpiperazine synthesis.

Experimental Protocol: Reductive Amination Synthesis

This protocol is a representative, self-validating system based on established chemical principles. Researchers must adapt it based on their specific laboratory conditions and safety protocols.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of piperazine).

-

Aldehyde Addition: Cool the solution to 0°C using an ice bath. Add acetaldehyde (1.0-1.1 eq) dropwise while stirring. Allow the mixture to stir at this temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), in portions. Causality: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

-

Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-Ethyl-2-methylpiperazine.

Chemical Reactivity and Derivatization

The utility of 1-Ethyl-2-methylpiperazine stems from the reactivity of its secondary amine at the N-4 position. This site serves as a potent nucleophile, allowing for a wide array of chemical transformations.

-

N-Acylation/Sulfonylation: The N-4 amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This reaction is fundamental for attaching the piperazine moiety to a larger molecular framework, a common strategy in drug design.

-

N-Alkylation/Arylation: The N-4 position can be further alkylated using alkyl halides or undergo more complex coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. This allows for the synthesis of highly complex, tri-substituted piperazine derivatives.

-

Use as a Base: As a moderately strong base, it can be used as an acid scavenger in reactions that produce acidic byproducts.

Diagram: Key Reactions of 1-Ethyl-2-methylpiperazine

Caption: Common derivatization pathways for 1-Ethyl-2-methylpiperazine.

Applications in Research and Drug Development

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[8] Its derivatives, including 1-Ethyl-2-methylpiperazine, are sought after for their ability to improve aqueous solubility and act as a versatile linker. The specific structure of 1-Ethyl-2-methylpiperazine makes it a valuable chiral building block.

-

Scaffold for Biologically Active Molecules: Its primary application is as an intermediate in the synthesis of novel compounds for drug discovery. By reacting the N-4 amine, chemists can incorporate the 1-Ethyl-2-methylpiperazine unit into larger molecules to probe structure-activity relationships. For instance, related N-ethyl-piperazinyl amides have been synthesized and shown to possess cytotoxic effects against cancer cell lines.[9]

-

Modulation of Pharmacokinetic Properties: The piperazine ring is often introduced into drug candidates to enhance their solubility and absorption, key elements of bioavailability. The ethyl and methyl groups can fine-tune the lipophilicity (LogP) of the final compound, influencing its ability to cross cell membranes.

-

Precursor to Pharmaceutical Ingredients: While not as ubiquitous as 1-methylpiperazine (a key component in the synthesis of drugs like Sildenafil), 1-Ethyl-2-methylpiperazine serves a similar role as a versatile precursor.[2][6] Its presence in a molecule can influence receptor binding and overall pharmacological profile. For example, many antipsychotic, antidepressant, and anxiolytic drugs feature a substituted piperazine core.[8]

Safety, Handling, and Storage

As with all substituted amines, 1-Ethyl-2-methylpiperazine requires careful handling. The available safety data for its isomers and related compounds indicates that it should be treated as a hazardous chemical.

Data Presentation: GHS Hazard Information ((S)-isomer)

| Hazard Class | Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| STOT Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source: Data compiled from supplier safety information.[3] Closely related piperazines are also classified as corrosive and flammable.[10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Avoid contact with skin.

-

Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] The recommended storage temperature is often between 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

1-Ethyl-2-methylpiperazine represents a sophisticated and valuable tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a chiral center and differentially reactive amine groups provides a robust platform for constructing novel molecules with tailored properties. While detailed experimental data on the compound itself is limited, a thorough understanding of the principles governing substituted piperazines allows for its effective and safe utilization. From its logical synthesis via reductive amination to its strategic application in creating complex pharmaceutical leads, 1-Ethyl-2-methylpiperazine is a prime example of how subtle structural modifications on a privileged scaffold can unlock significant potential in chemical innovation.

References

-

European Patent Office. (2019). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. EPO. Available at: [Link]

- Morren, H. (1959). Method for preparing 1-methylpiperazine. U.S. Patent No. US2905673A. Google Patents.

-

Gîrd, C. E., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(23), 7247. Available at: [Link]

-

Wikipedia. (2024). Sildenafil. Available at: [Link]

-

Wikipedia. (2024). N-Methylpiperazine. Available at: [Link]

-

Rao, D. S., et al. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Journal of Chemical and Pharmaceutical Research, 7(12), 856-862. Available at: [Link]

- Li, M., et al. (2007). Process for synthesizing N-ethyl piperazidine. Chinese Patent No. CN1962649A. Google Patents.

-

PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-614. Available at: [Link]

- Tillack, A., et al. (2014). Method for preparing n-alkyl-piperazines. World Intellectual Property Organization Patent No. WO2014184039A1. Google Patents.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. Available at: [Link]

- Zhang, J., et al. (2014). N-methyl piperazine and N-ethyl piperazine separation method. Chinese Patent No. CN104130208A. Google Patents.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(1), 139-155. Available at: [Link]

-

Uliassi, E., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 483. Available at: [Link]

-

PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

"1-Ethyl-2-methylpiperazine" chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Ethyl-2-methylpiperazine: Structure, Properties, and Applications

Introduction

1-Ethyl-2-methylpiperazine is a heterocyclic organic compound that belongs to the piperazine family. Piperazine and its derivatives are a critical class of compounds in the field of medicinal chemistry and materials science, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific substitution of an ethyl group at one nitrogen and a methyl group at an adjacent carbon gives 1-Ethyl-2-methylpiperazine a unique stereochemical and electronic profile, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

Chemical Identity and Nomenclature

The structural arrangement of substituents on the piperazine ring is fundamental to the compound's reactivity and function. The presence of a methyl group at the C2 position introduces a chiral center, meaning 1-Ethyl-2-methylpiperazine can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture.

IUPAC Name : The formal IUPAC name for this compound is 1-ethyl-2-methylpiperazine .[1][2] When referring to a specific stereoisomer, it is designated as (2R)-1-ethyl-2-methylpiperazine [3] or (2S)-1-ethyl-2-methylpiperazine .[4]

Synonyms : It is also known by various other names and identifiers, including (2S)-1-Ethyl-2-methylpiperazine and (R)-1-Ethyl-2-methyl-piperazine.[4][5]

Molecular Formula : C₇H₁₆N₂[1][2][4][5]

Molecular Weight : 128.22 g/mol [2][3][4]

Chemical Structure Visualization

The two-dimensional structure of 1-Ethyl-2-methylpiperazine highlights the arrangement of its constituent atoms and functional groups.

Caption: General synthetic scheme for 1-Ethyl-2-methylpiperazine.

Applications in Research and Drug Development

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 1-Ethyl-2-methylpiperazine serves as a key intermediate in the synthesis of novel molecules with therapeutic potential.

-

Pharmaceutical Intermediate : It is a valuable building block for creating active pharmaceutical ingredients (APIs). [6]The piperazine core is integral to drugs targeting central nervous system (CNS) disorders and anti-inflammatory agents. [6]For example, the related compound 1-methylpiperazine is a crucial component in the synthesis of sildenafil (Viagra). [7][8][9]* Novel Therapeutics : Researchers have incorporated N-ethyl-piperazine moieties into complex natural product scaffolds to enhance their biological activity. A study demonstrated that attaching N-ethyl-piperazinyl-amide groups to oleanonic and ursonic acids resulted in novel compounds with significant cytotoxic effects against cancer cell lines, inducing apoptotic cell death. [10]This highlights the role of the ethylpiperazine group in modulating the pharmacological properties of larger molecules. [10]* Stabilizer in Formulations : In some pharmaceutical preparations, it can act as a stabilizer, preventing the degradation of sensitive components and thereby improving the shelf life and efficacy of the medication. [6]

Analytical Characterization

Accurate identification and quantification are essential for quality control and research purposes. Due to the poor UV chromophore of piperazine derivatives, gas chromatography (GC) is a highly effective analytical method. [11]

Experimental Protocol: Gas Chromatography (GC) Method

This protocol is adapted from a validated method for the quantitative determination of piperazine and its alkylated derivatives in pharmaceutical substances. [11][12][13] Objective : To separate and quantify 1-Ethyl-2-methylpiperazine from related piperazines.

Instrumentation :

-

Gas Chromatograph (e.g., Agilent 6890) with a Flame Ionization Detector (FID). [11]* Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness. [11][13] Chromatographic Conditions :

-

Carrier Gas : Helium at a flow rate of 2 mL/min. [11][13]2. Injector Temperature : 250°C. [11][13]3. Detector Temperature : 260°C (FID). [11][13]4. Injection Volume : 1.0 µL. [11][13]5. Diluent : Methanol. [11][13]6. Oven Temperature Program :

-

Initial temperature: 150°C, hold for 10 minutes.

-

Ramp: Increase temperature at a rate of 35°C/min up to 260°C.

-

Final hold: Hold at 260°C for 2 minutes. [11][13] Self-Validation System : The method's trustworthiness is established by ensuring a baseline resolution of not less than 2.0 between the peaks of piperazine, 1-methylpiperazine, and 1-ethylpiperazine. [11]The typical retention time for 1-ethylpiperazine under these conditions is approximately 3.2 minutes. [11]

-

Caption: Experimental workflow for GC analysis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-Ethyl-2-methylpiperazine.

GHS Hazard Statements :

-

H302 : Harmful if swallowed. [4]* H315 : Causes skin irritation. [4]* H319 : Causes serious eye irritation. [4]* H335 : May cause respiratory irritation. [4] Precautionary Measures :

-

Handling : Work in a well-ventilated area or under a chemical fume hood. [14][15][16]Avoid contact with skin, eyes, and clothing. [14][15][16]Do not inhale vapors or mist. [15]Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [14][15]* Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat. [4][15][16]* Storage : Store in a cool, dry, and well-ventilated place. [15]Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic. [15]Store away from heat, sparks, and open flames. [14]

Conclusion

1-Ethyl-2-methylpiperazine is a functionally significant derivative of the piperazine family. Its specific substitution pattern and chiral nature make it a versatile intermediate for organic synthesis. With well-established analytical methods for its characterization and a growing body of research highlighting its utility in constructing complex, biologically active molecules, 1-Ethyl-2-methylpiperazine will continue to be a compound of interest for researchers and scientists in drug discovery and materials science. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory and beyond.

References

-

1-Ethylpiperazine Dealer and Distributor. Multichem. [Link]

- Sivakumar, K., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.

-

Gîrbea, G., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]

-

N-Methylpiperazine. Wikipedia. [Link]

-

Sildenafil. Wikipedia. [Link]

-

(R)-1-Ethyl-2-methyl-piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Shiva Raj, K., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

- Method for preparing 1-methylpiperazine.

- A Review on Analytical Methods for Piperazine Determin

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc. [Link]

-

1-Ethyl-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Ethyl-2-methyl-piperazine | 3366-27-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Ethylpiperazine Dealer and Distributor | 1-Ethylpiperazine Supplier | 1-Ethylpiperazine Stockist | 1-Ethylpiperazine Importers [multichemindia.com]

- 7. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 8. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Sildenafil - Wikipedia [en.wikipedia.org]

- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hakon-art.com [hakon-art.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. fishersci.ca [fishersci.ca]

- 15. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"1-Ethyl-2-methylpiperazine" molecular weight and formula

Identity, Synthesis Architecture, and Pharmaceutical Utility

Executive Summary

1-Ethyl-2-methylpiperazine is a specialized heterocyclic diamine serving as a critical pharmacophore in the synthesis of antipsychotics, kinase inhibitors, and filaricidal agents. Unlike symmetrical piperazines, its asymmetric substitution at the C2 and N1 positions introduces chirality and regiochemical complexity that significantly influences binding affinity in drug targets.

This guide outlines the physicochemical identity, synthetic challenges (specifically regioselectivity), and validation protocols required for its integration into high-value pharmaceutical workflows.

Physicochemical Identity

The following data constitutes the core identity of the molecule. Researchers must verify these constants upon receipt of raw material to ensure batch integrity.

| Property | Value | Notes |

| IUPAC Name | 1-Ethyl-2-methylpiperazine | |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | Exact Mass: 128.1313 |

| CAS Registry No. | 5308-25-8 (Generic) | 1187931-30-1 ((R)-isomer); 1033717-23-5 ((S)-isomer) |

| Physical State | Colorless to pale yellow liquid | Hygroscopic amine odor |

| Boiling Point | ~150–157 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended.[1][2][3] |

| Density | 0.89 ± 0.05 g/cm³ | Temperature dependent (20°C) |

| pKa | ~9.3 (N4) / ~5.5 (N1) | N4 is the more basic, less hindered amine. |

Synthetic Architecture & Process Chemistry

The Regioselectivity Challenge

Synthesizing 1-ethyl-2-methylpiperazine from 2-methylpiperazine presents a classic regiochemical problem. The N4 nitrogen (distal to the methyl group) is less sterically hindered and more nucleophilic than the N1 nitrogen (proximal to the methyl group).

-

Direct Alkylation: Reaction with ethyl bromide typically yields the N4-ethyl isomer (1-ethyl-3-methylpiperazine) as the major product.

-

Directed Synthesis: To secure the 1-ethyl-2-methyl regioisomer, a protection-deprotection strategy is required to block the reactive N4 position.

Recommended Workflow: N4-Protection Route

This protocol ensures the ethyl group is installed specifically at the hindered N1 position.

Figure 1: Directed synthesis pathway using Boc-protection to ensure N1 regioselectivity.

Experimental Protocol (Step-by-Step)

Safety Note: Perform all steps in a fume hood. Piperazines are sensitizers.

-

Selective Protection (N4):

-

Dissolve 2-methylpiperazine (1.0 eq) in DCM.

-

Add Boc-anhydride (0.9 eq) slowly at 0°C. The less hindered N4 reacts preferentially.

-

Validation: Check TLC/LC-MS for mono-Boc species.

-

-

Reductive Alkylation (N1):

-

To the 4-Boc-2-methylpiperazine solution, add Acetaldehyde (1.2 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Stir at Room Temperature for 12 hours. The steric bulk of the Boc group directs the reaction to the N1 position, despite the methyl hindrance.

-

-

Deprotection & Isolation:

-

Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

-

Basify to pH >12 using NaOH (aq).

-

Extract with DCM or Chloroform (3x).

-

Distillation: Purify via fractional vacuum distillation to remove any unreacted starting material.

-

Analytical Validation

Distinguishing between the 1-ethyl-2-methyl and 1-ethyl-3-methyl isomers is critical.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: DB-17 or equivalent (mid-polarity).

-

Method: Split injection (50:1), Injector 250°C. Ramp 50°C to 260°C.

-

Differentiation: While MW (128.[2][4][5][6]22) is identical, the fragmentation patterns differ.

-

1-Ethyl-2-methyl: Look for alpha-cleavage fragments adjacent to the N1-ethyl group (loss of methyl vs loss of ethyl).

-

NMR Spectroscopy (¹H-NMR)

-

Solvent: CDCl₃ or D₂O.

-

Diagnostic Signals:

-

C2-Methyl Doublet: In the 1-ethyl-2-methyl isomer, the methyl doublet is shielded differently due to the proximity of the N-ethyl group compared to the N-H free amine in the 3-methyl isomer.

-

Ethyl Quartet: Verify the integral ratio (2H) and coupling to the triplet methyl (3H).

-

Pharmaceutical Applications

This scaffold acts as a "privileged structure" in medicinal chemistry, offering:

-

Solubility Enhancement: The basic nitrogens improve the aqueous solubility of lipophilic drug cores.

-

Conformational Restriction: The C2-methyl group locks the piperazine ring into specific chair conformations, potentially increasing binding selectivity.

-

Target Classes:

-

Anthelmintics: Analogues of Diethylcarbamazine (DEC).

-

Kinase Inhibitors: Used as the solvent-exposed tail to improve pharmacokinetic (PK) properties.

-

GPCR Ligands: Modulators of dopamine and serotonin receptors often utilize substituted piperazines.

-

References

-

PubChem. 1-Ethyl-2-methylpiperazine Compound Summary. National Library of Medicine. Link[2]

-

ChemicalBook. 1-Ethyl-2-methylpiperazine Properties and Suppliers.Link

-

Santa Cruz Biotechnology. Piperazine Derivatives and Biochemicals.Link

-

ResearchGate. Development and validation of GC method for the determination of piperazine derivatives.Link

-

Google Patents. Synthesis of substituted piperazines (CN101239957A).Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1033717-23-5|(S)-1-Ethyl-2-methyl-piperazine|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

1-Ethyl-2-methylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 1-Ethyl-2-methylpiperazine, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity and Database Information

1-Ethyl-2-methylpiperazine is a disubstituted piperazine derivative. The presence of a chiral center at the 2-position of the piperazine ring means it can exist as a racemic mixture or as individual enantiomers. It is crucial for researchers to use the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the molecule being used.

| Form | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Racemic Mixture | 1-Ethyl-2-methyl-piperazine | 3366-27-6 | C₇H₁₆N₂ | 128.22 g/mol |

| (S)-Enantiomer | (2S)-1-Ethyl-2-methylpiperazine | 1033717-23-5 | C₇H₁₆N₂ | 128.22 g/mol |

| (R)-Enantiomer | (2R)-1-Ethyl-2-methylpiperazine | 1187931-30-1 | C₇H₁₆N₂ | 128.22 g/mol |

Source: Santa Cruz Biotechnology[1], ChemScene[2]

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[2][3] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component in drug design.[4] The addition of the ethyl and methyl groups to the piperazine core modifies its lipophilicity, basicity, and steric profile, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 1-Ethyl-2-methylpiperazine is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 157 °C (for 1-ethylpiperazine) | - |

| Density | ~0.9 g/mL | - |

| Solubility | Soluble in water, ethanol, and ether | - |

| pKa | Not readily available, but expected to be in the typical range for tertiary amines (around 9-10) and secondary amines (around 10-11). | - |

Note: Some data is for the closely related 1-ethylpiperazine and is provided as an estimate.

Spectroscopic Characterization

Detailed spectroscopic data for 1-Ethyl-2-methylpiperazine is not widely published. However, based on the analysis of related structures like 1-ethylpiperazine and 2-methylpiperazine, the following spectral characteristics can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include:

-

A triplet corresponding to the methyl protons of the ethyl group (~1.1 ppm).

-

A quartet for the methylene protons of the ethyl group (~2.4 ppm).

-

A doublet for the methyl protons at the 2-position (~1.0 ppm).

-

A series of multiplets in the region of 2.0-3.5 ppm corresponding to the protons of the piperazine ring.

-

A broad singlet for the N-H proton of the secondary amine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. Predicted chemical shifts would be:

-

Aliphatic methyl carbons between 10-20 ppm.

-

Aliphatic methylene and methine carbons of the piperazine ring and the ethyl group between 40-60 ppm.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the piperazine ring, leading to characteristic fragments.

Synthesis of 1-Ethyl-2-methylpiperazine

The most common and efficient method for the N-alkylation of piperazines is reductive amination .[5][6][7] This one-pot reaction involves the formation of an iminium ion intermediate from a secondary amine and an aldehyde, followed by its reduction to the corresponding tertiary amine.

To synthesize 1-Ethyl-2-methylpiperazine, 2-methylpiperazine would be reacted with acetaldehyde in the presence of a suitable reducing agent.

Caption: Reductive amination workflow for the synthesis of 1-Ethyl-2-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

2-Methylpiperazine

-

Acetaldehyde

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Sodium triacetoxyborohydride (STAB) as the reducing agent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.0 equivalent) and dissolve it in the chosen solvent (DCM or DCE).

-

Aldehyde Addition: Add acetaldehyde (1.0-1.2 equivalents) to the solution. If desired, a catalytic amount of acetic acid can be added at this stage to facilitate iminium ion formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1-Ethyl-2-methylpiperazine can be purified by distillation or column chromatography on silica gel.

Applications in Drug Discovery and Development

The piperazine scaffold is a cornerstone in medicinal chemistry, and 1-Ethyl-2-methylpiperazine serves as a valuable building block for introducing specific structural motifs into drug candidates.[3] Its incorporation can influence a molecule's solubility, cell permeability, and metabolic stability, all critical parameters in drug design.[4]

Role as an Intermediate in API Synthesis

1-Ethyl-2-methylpiperazine and its parent compound, 1-ethylpiperazine, are known starting materials in the synthesis of several important APIs. For instance, the piperazine core is central to the structure of drugs like sildenafil (Viagra) and vardenafil (Levitra). While not a direct precursor in the most common synthesis routes for these specific drugs, the use of substituted piperazines is a general strategy in the development of phosphodiesterase type 5 (PDE5) inhibitors. The presence of impurities such as 1-methylpiperazine in 1-ethylpiperazine starting materials can lead to the formation of related drug impurities, highlighting the importance of analytical methods to ensure the purity of these building blocks.

A validated Gas Chromatography (GC) method has been developed for the quantitative determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine in pharmaceutical drug substances. This underscores the industrial relevance of controlling the purity of such intermediates.

Incorporation into Novel Pharmacological Agents

The N-substituted piperazine motif is frequently explored in the development of new therapeutics across various disease areas, including:

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various receptors in the brain, such as dopamine and serotonin receptors, makes it a valuable scaffold for CNS-active drugs.

-

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine moiety. This group often enhances the solubility of the drug molecule and provides a key interaction point with the target protein.

-

Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.

The synthesis of libraries of N-substituted piperazines, including derivatives of 1-Ethyl-2-methylpiperazine, allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic profile of new drug candidates.

Safety and Handling

1-Ethyl-2-methylpiperazine and related N-alkylpiperazines are classified as hazardous chemicals and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332/H335: Harmful if inhaled / May cause respiratory irritation.

Source: GHS information for related compounds.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

In case of exposure, immediate medical attention is required. For skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

1-Ethyl-2-methylpiperazine is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural and physicochemical properties, stemming from the piperazine core and the specific substitution pattern, allow for the modulation of pharmacological activity and pharmacokinetic profiles of APIs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram. Retrieved from [Link]

-

Di Pietro, O., & Viayna, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235. [Link]

- Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.

-

MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-2-methylpiperazine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylpiperazine is a substituted piperazine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motif is incorporated into various active pharmaceutical ingredients (APIs), highlighting its significance in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-2-methylpiperazine, detailed protocols for its synthesis and analysis, and essential safety information.

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of ethyl and methyl substituents on the piperazine core allows for fine-tuning of a molecule's steric and electronic properties, which can influence its biological activity, selectivity, and metabolic stability. Understanding the fundamental characteristics of 1-Ethyl-2-methylpiperazine is therefore crucial for its effective utilization in the synthesis of novel therapeutic agents.

Chemical Structure and Isomerism

1-Ethyl-2-methylpiperazine possesses a chiral center at the second carbon of the piperazine ring, leading to the existence of two enantiomers: (R)-1-Ethyl-2-methylpiperazine and (S)-1-Ethyl-2-methylpiperazine. The racemic mixture is often referred to by the general CAS number 3366-27-6.

Caption: Chemical Structure of 1-Ethyl-2-methylpiperazine.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Ethyl-2-methylpiperazine is presented in the table below. Data for the specific isomers are provided where available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| CAS Number | 3366-27-6 (racemate) | [1] |

| 1187931-30-1 ((R)-isomer) | ||

| 1033717-23-5 ((S)-isomer) | ||

| Appearance | Clear, colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not explicitly found; estimated to be similar to 1-ethylpiperazine (157 °C) and 2-methylpiperazine (155 °C) | |

| Density | Not explicitly found; estimated to be similar to 1-ethylpiperazine (0.899 g/mL) | |

| Solubility | Soluble in water, ethanol, and ether | Inferred from related compounds |

| pKa | Not explicitly found; estimated to be in the range of other N-alkyl piperazines (e.g., 1-methylpiperazine ~9.7) |

Synthesis of 1-Ethyl-2-methylpiperazine

A common and efficient method for the synthesis of N-alkylated piperazines is through reductive amination. 1-Ethyl-2-methylpiperazine can be synthesized from 2-methylpiperazine and acetaldehyde via this pathway.

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

2-Methylpiperazine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpiperazine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Aldehyde Addition: Cool the solution in an ice bath and add acetaldehyde (1.1 equivalents) dropwise via an addition funnel. Stir the mixture for 30 minutes at 0 °C. The formation of the iminium ion intermediate is expected.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 1-Ethyl-2-methylpiperazine by vacuum distillation to yield the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 1-Ethyl-2-methylpiperazine.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split mode, 20:1).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Expected Mass Fragmentation Pattern: The mass spectrum of 1-Ethyl-2-methylpiperazine is expected to show a molecular ion peak (M+) at m/z 128. Key fragmentation patterns for N-alkyl piperazines typically involve alpha-cleavage adjacent to the nitrogen atoms. Expected fragments include the loss of an ethyl group ([M-29]+ at m/z 99) and the loss of a methyl group from the ring ([M-15]+ at m/z 113). The base peak is often a fragment resulting from the cleavage of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 0.9-1.1 ppm (t, 3H): Methyl protons of the ethyl group.

-

δ 1.0-1.2 ppm (d, 3H): Methyl protons at the C2 position of the piperazine ring.

-

δ 1.8-3.0 ppm (m, 9H): Methylene protons of the ethyl group and the piperazine ring protons. The complexity of this region is due to overlapping signals and diastereotopicity.

-

δ ~1.5-2.0 ppm (br s, 1H): N-H proton of the piperazine ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~12-15 ppm: Methyl carbon of the ethyl group.

-

δ ~15-20 ppm: Methyl carbon at the C2 position.

-

δ ~45-60 ppm: Methylene carbons of the piperazine ring and the ethyl group.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

3300-3400 cm⁻¹ (N-H stretch): A medium, sharp peak characteristic of a secondary amine.

-

2800-3000 cm⁻¹ (C-H stretch): Strong absorptions from the alkyl groups and the piperazine ring.

-

1450-1470 cm⁻¹ (C-H bend): Bending vibrations of the methylene and methyl groups.

-

1100-1200 cm⁻¹ (C-N stretch): Characteristic stretching vibrations for aliphatic amines.

Reactivity and Stability

1-Ethyl-2-methylpiperazine is a stable compound under normal laboratory conditions. As a secondary amine, it can undergo further alkylation or acylation at the unsubstituted nitrogen. It is a basic compound and will react with acids to form salts.

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption and oxidation.

-

Store away from strong oxidizing agents and acids.

-

It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Safety and Toxicology

While specific toxicological data for 1-Ethyl-2-methylpiperazine is limited, information from related N-alkyl piperazines suggests that it should be handled with care.

Potential Hazards:

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

If inhaled, move to fresh air.

-

If swallowed, seek immediate medical attention.

Applications in Drug Development

Substituted piperazines are integral components of numerous drugs across various therapeutic areas. The 1-ethyl-2-methylpiperazine scaffold can be found in compounds investigated for their potential as central nervous system (CNS) agents, anti-inflammatory drugs, and other therapeutic categories. The specific substitution pattern can influence the compound's affinity for biological targets and its overall pharmacological profile.

Conclusion

1-Ethyl-2-methylpiperazine is a key synthetic intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with robust methods for its synthesis and analysis, is essential for its effective application. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.

References

-

Multichem. 1-Ethylpiperazine. [Link]

-

PubChem. (R)-1-Ethyl-2-methyl-piperazine. [Link]

-

PubChem. (S)-1-Ethyl-2-methyl-piperazine. [Link]

- Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.

- Shiva Raj, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.

-

Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-Ethyl-2-methylpiperazine for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of 1-Ethyl-2-methylpiperazine

1-Ethyl-2-methylpiperazine, a substituted diamine, presents a unique set of physicochemical properties that are of considerable interest in pharmaceutical development and medicinal chemistry. As a derivative of piperazine, a scaffold frequently employed in the design of bioactive molecules, its solubility and stability are critical parameters that dictate its suitability as a drug candidate or a key synthetic intermediate.[1][2] The presence of both a secondary and a tertiary amine within the piperazine ring, along with alkyl substituents, influences its polarity, basicity, and susceptibility to degradation.

This technical guide provides an in-depth exploration of the solubility and stability of 1-Ethyl-2-methylpiperazine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound. The insights and protocols detailed herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and scientifically rigorous approach.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. For 1-Ethyl-2-methylpiperazine, its solubility is expected to be influenced by the interplay of its structural features. The piperazine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor and the secondary amine as a hydrogen bond donor, which generally confers good aqueous solubility.[1][2] However, the ethyl and methyl substituents introduce lipophilic character, which may modulate its solubility in aqueous and organic media.

Predicted Solubility Characteristics

Based on the general properties of piperazine and its derivatives, we can infer the following solubility characteristics for 1-Ethyl-2-methylpiperazine:

-

Aqueous Solubility: The parent compound, piperazine, is freely soluble in water.[3] The alkyl substitutions on 1-Ethyl-2-methylpiperazine are expected to slightly decrease its aqueous solubility compared to the unsubstituted piperazine. However, it is predicted to remain reasonably soluble in aqueous solutions, particularly at acidic pH where the amine groups will be protonated.

-

Organic Solvent Solubility: Piperazine and its derivatives are generally soluble in polar organic solvents such as ethanol and methanol.[4] 1-Ethyl-2-methylpiperazine is anticipated to exhibit good solubility in these solvents. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to have poor solubility in non-polar solvents such as hexane.

Quantitative Solubility Data

| Solvent System | Predicted Solubility | Experimental Determination (Method) |

| Water (pH 7.4) | Moderately to Highly Soluble | Thermodynamic Shake-Flask |

| 0.1 N HCl | Highly Soluble | Thermodynamic Shake-Flask |

| Phosphate Buffered Saline (PBS) | Moderately to Highly Soluble | Kinetic Solubility Assay |

| Ethanol | Highly Soluble | Thermodynamic Shake-Flask |

| Methanol | Highly Soluble | Thermodynamic Shake-Flask |

| Dichloromethane | Moderately Soluble | Thermodynamic Shake-Flask |

| Ethyl Acetate | Sparingly Soluble | Thermodynamic Shake-Flask |

| Hexane | Poorly Soluble | Thermodynamic Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Below are detailed methodologies for determining both kinetic and thermodynamic solubility.

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7][8]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Ethyl-2-methylpiperazine in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well microplate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[6]

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-Ethyl-2-methylpiperazine to a series of vials containing the desired solvents (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 1-Ethyl-2-methylpiperazine in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate experiments.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: A Comprehensive Forced Degradation Study

Evaluating the intrinsic stability of a molecule is paramount in drug development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the molecule's liabilities.[9][10] For 1-Ethyl-2-methylpiperazine, its stability profile will be influenced by the presence of the amine functionalities, which can be susceptible to oxidation.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The C-N bonds in the piperazine ring are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening or other degradations could potentially occur, though this is less common for simple alkylpiperazines.

-

Oxidative Stability: The secondary and tertiary amines in 1-Ethyl-2-methylpiperazine are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylamines, or ring-opened products. The presence of a methyl group adjacent to a nitrogen atom might also be a site for oxidative metabolism-like reactions.

-

Thermal Stability: Piperazine derivatives are generally thermally stable. However, at elevated temperatures, decomposition can occur, leading to fragmentation of the molecule.

-

Photostability: While the core piperazine structure does not have a strong chromophore to absorb UV-Vis light, impurities or formulation excipients could sensitize the molecule to photodegradation. Studies on related compounds suggest that some piperazine derivatives can degrade under UV light.

Forced Degradation Study Protocol

A comprehensive forced degradation study should be performed according to ICH guidelines (Q1A(R2)).[11][12][13] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without completely consuming the parent compound.[10][12]

Objective: To investigate the degradation of 1-Ethyl-2-methylpiperazine under various stress conditions and to identify the resulting degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of 1-Ethyl-2-methylpiperazine (e.g., at 1 mg/mL) in various media for stress testing. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period (e.g., up to 7 days).

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Thermal Degradation (Solution): Heat a solution of the compound at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or mass spectrometric detection).

-

Data Evaluation:

-

Quantify the amount of remaining 1-Ethyl-2-methylpiperazine.

-

Detect and quantify the formation of degradation products.

-

Perform mass balance calculations to account for all the material.

-

Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

-

Diagram of Forced Degradation Study Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Conclusion: A Pathway to Comprehensive Characterization

While specific, publicly available data on the solubility and stability of 1-Ethyl-2-methylpiperazine is limited, a robust understanding can be built upon the known properties of related piperazine derivatives and the application of standardized, rigorous experimental protocols. This technical guide provides a framework for researchers and drug development professionals to predict, measure, and interpret these critical physicochemical parameters. By following the detailed methodologies for solubility determination and forced degradation studies, scientists can generate the high-quality data necessary to make informed decisions in the development of new chemical entities and pharmaceutical products. The self-validating nature of these protocols ensures the integrity and reliability of the results, paving the way for successful and efficient drug development.

References

-

Solubility of Things. Piperazine. [Link]

-

Wikipedia. Piperazine. [Link]

-

Kubickova, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 493. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 135-150. [Link]

-

Barreiro, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 452-457. [Link]

-

ICH Q1A(R2) Guideline. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Lepaumier, H., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 5(4), 811-827. [Link]

-

Zhang, R., et al. (2016). CO2 solubility measurement and thermodynamic modeling for 1-methylpiperazine/water/CO2. Fluid Phase Equilibria, 417, 128-137. [Link]

-

De la-Torre, V. G., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases, 13(7), e0007527. [Link]

-

Purdie, J. W. (1968). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 7(10), 3479-3484. [Link]

-

ResearchGate. pK a values of common substituted piperazines. [Link]

-

ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

PubChem. Piperazine. [Link]

-

Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. [Link]

-

Wang, H., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3237-3243. [Link]

-

TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

- Google Patents.

-

European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

New Journal of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

-

ResearchGate. Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. [Link]

-

MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]

-

ResearchGate. Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . [Link]

-

FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PMC. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

-

ICH. Quality Guidelines. [Link]

-

PubMed. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. [Link]

-

Analytical Chemistry: An Indian Journal. GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

-

ResearchGate. CO2 solubility in aqueous 1-methylpiperazine and its blend with 2-amino-2-methyl-1-propanol: New experimental data and leveraging Random Forest model for accurate prediction. [Link]

-

PubMed. A validated stability-indicating reversed-phase-UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubChem. 1-Methylpiperazine. [Link]

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Unveiling of 1-Ethyl-2-methylpiperazine: A Technical Guide for Researchers